N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
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Overview
Description
N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes both benzenesulfinyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfinyl chloride with an appropriate amine to form the sulfinyl intermediate. This intermediate is then reacted with 3,4-dimethoxybenzyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Sodium hydride, dimethylformamide
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethoxyphenyl group can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the benzenesulfinyl group.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but with different functional groups.
Uniqueness
N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide is unique due to the presence of both benzenesulfinyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
148679-46-3 |
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Molecular Formula |
C19H23NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H23NO4S/c1-15(21)20(11-12-25(22)17-7-5-4-6-8-17)14-16-9-10-18(23-2)19(13-16)24-3/h4-10,13H,11-12,14H2,1-3H3 |
InChI Key |
DNFDLWPGWWUOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCS(=O)C1=CC=CC=C1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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